![molecular formula C21H23N5O4 B2829466 Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate CAS No. 899391-62-9](/img/structure/B2829466.png)
Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Methylglyoxal in Food and Living Organisms
Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that modifies proteins in living organisms, forming advanced glycation end-products. These products are associated with complications in diabetes and some neurodegenerative diseases. MG is also found in foodstuffs and beverages and can exert anticancer activity. Its presence in biological samples can be quantified using various chromatographic methods (Nemet, Varga-Defterdarović, & Turk, 2006).
Methylation of Nucleic Acids
Alkylating agents like 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide demonstrate significant methylation of nucleic acids, with studies showing the formation of 7-methylguanine in both human and animal models. This research provides insights into the interaction of such compounds with DNA and RNA, important for understanding the molecular mechanisms of cancer treatment (Skibba & Bryan, 1971).
Antioxidant and Anti-Inflammatory Properties
Synthesized derivatives of 1,3-dimethylxanthine, containing pyrazole at position 8, exhibit notable antioxidant and anti-inflammatory properties. Such compounds, particularly those with phenylalyl radical at position 7, have been identified as potential candidates for further pharmacological studies due to their efficacy in inhibiting lipid peroxidation and showing anti-inflammatory activities (Korobko, Hadjipavlou-Litina, & Logoyda, 2018).
Spectral and Photophysical Properties of Imidazo[1,2-a]purine Derivatives
Studies on the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, related to acyclovir, reveal their behavior in different solvents and pH conditions. These compounds exhibit fluorescence behavior depending on solvent polarity and pH, providing insights into their photophysical characteristics and potential applications in photochemistry and medicinal chemistry (Wenska et al., 2004).
Inhibitors of Retinoic Acid 4-Hydroxylase
Research on novel inhibitors of retinoic acid 4-hydroxylase highlights the synthesis and inhibitory activity of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates. These compounds have been evaluated for their potential in enhancing the effects of all-trans retinoic acid, showing promising results in terms of potency and selectivity (Gomaa et al., 2011).
Solid-Phase Synthesis of Imidazo[2,1-i]purines
The solid-phase synthesis of (3H-imidazo[2,1-i]purin-7-yl)methyl amines has been developed, showcasing a method for creating a library of compounds. This research is significant for drug discovery, providing a streamlined approach for synthesizing a variety of N,N-disubstituted imidazo[2,1-i]purines (Karskela & Lönnberg, 2006).
Antiulcer Agents
A study on substituted imidazo[1,2-a]pyridines and a related imidazo[1,2-a]pyrazine identified compounds that exhibit a combination of antisecretory and cytoprotective activity. This research contributes to the development of effective antiulcer agents, highlighting the potential of these compounds in treating gastrointestinal disorders (Kaminski et al., 1987).
Propiedades
IUPAC Name |
methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-14-13-26-17-18(22-20(26)24(14)11-9-15-7-5-4-6-8-15)23(2)21(29)25(19(17)28)12-10-16(27)30-3/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEQJBRKRPRRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 4895096 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

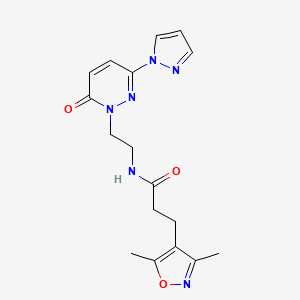

![6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2829390.png)
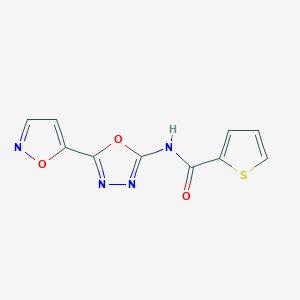
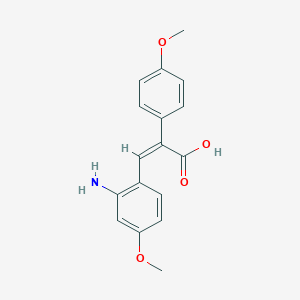
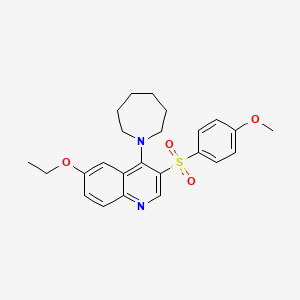
![3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide](/img/structure/B2829394.png)
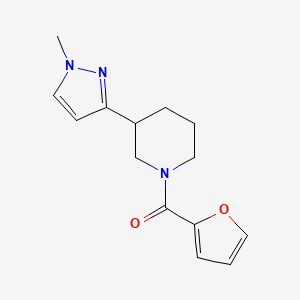
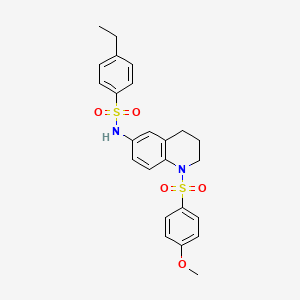
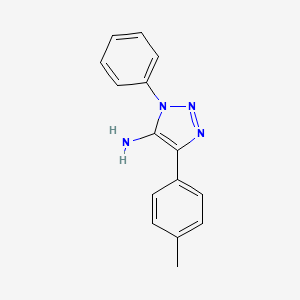
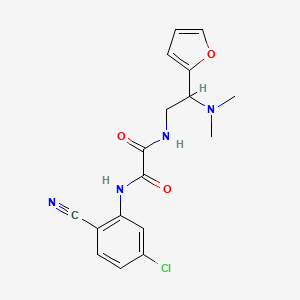
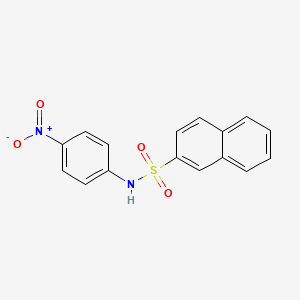
![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2829403.png)
![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829404.png)